Thiazolo[5,4-c]pyridin-2-amine
Overview
Description
Thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Thiazolo[5,4-c]pyridin-2-amine is a biologically relevant purine bioisostere . It has been reported to possess a broad spectrum of pharmacological activities Some representatives of this class have been reported as histamine h3 receptor antagonists .
Mode of Action
It is known that the compound exhibits strong inhibitory activity, as evidenced by its ic50 value . This suggests that the compound may interact with its targets by inhibiting their function, leading to changes in cellular processes.
Biochemical Pathways
This compound is involved in various biochemical pathways due to its broad spectrum of pharmacological activities . . This suggests that the compound may affect multiple pathways related to these biological processes.
Pharmacokinetics
It is also reported to be a CYP1A2 inhibitor . These properties may impact the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The result of this compound’s action can be inferred from its pharmacological activities. For instance, its anti-inflammatory activity was evaluated in vivo using the carrageenan-induced rat paw edema method, and it was found to be potent . Additionally, it exhibited extremely strong PI3kα inhibitory activity .
Biochemical Analysis
Cellular Effects
Related compounds in the thiazolo-pyridine family have been reported to exhibit antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . These effects suggest that Thiazolo[5,4-c]pyridin-2-amine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
A related study has reported anti-inflammatory activity of some Thiazolo[4,5-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-c]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method includes the reaction of 3-iodopyridin-2-amine with carbon disulfide and secondary amines in the presence of a copper catalyst. This reaction is carried out in dimethylformamide at 110°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions and using continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in dimethyl sulfoxide at 60°C.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Thiazolo[5,4-c]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
- Thiazolo[4,5-b]pyridine
- Thiazolo[5,4-b]pyridine
- Thiazolo[4,5-c]pyrimidine
Comparison: Thiazolo[5,4-c]pyridin-2-amine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties compared to other thiazolo-pyridine derivatives. This uniqueness contributes to its specific biological activities and makes it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
[1,3]thiazolo[5,4-c]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPNTGIGCVTGFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549831 | |
Record name | [1,3]Thiazolo[5,4-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108310-79-8 | |
Record name | [1,3]Thiazolo[5,4-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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